

Spectroscopic Profile of 2-(Aminomethyl)-4-bromophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-(Aminomethyl)-4-bromophenol**

Cat. No.: **B1330120**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Aminomethyl)-4-bromophenol**. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of structurally related molecules and established spectroscopic principles. The information herein is intended to support researchers, scientists, and drug development professionals in the characterization and quality control of **2-(Aminomethyl)-4-bromophenol**.

Physicochemical Properties

2-(Aminomethyl)-4-bromophenol is a substituted phenol with the molecular formula C₇H₈BrNO.^[1] Key computed physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	PubChem ^[1]
Molecular Weight	202.05 g/mol	PubChem ^[1]
Monoisotopic Mass	200.97893 Da	PubChem ^[1]
IUPAC Name	2-(aminomethyl)-4-bromophenol	PubChem ^[1]
CAS Number	58349-96-5	PubChem ^[1]

Predicted Spectroscopic Data

The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Aminomethyl)-4-bromophenol**. These predictions are based on the analysis of similar compounds such as 2-amino-4-bromophenol and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for the structural elucidation of **2-(Aminomethyl)-4-bromophenol**. The predicted chemical shifts are provided for a standard deuterated solvent like DMSO-d₆, which is often suitable for observing exchangeable protons of amines and phenols.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-(Aminomethyl)-4-bromophenol**

¹H NMR(Predicted in
DMSO-d₆)

Chemical Shift (ppm) Range	Multiplicity	Integration	Assignment	Notes
~9.5 - 10.5	Broad Singlet	1H	Phenolic -OH	Chemical shift can vary with concentration and temperature.
~7.3 - 7.5	Doublet	1H	Ar-H	Aromatic proton ortho to the aminomethyl group.
~7.1 - 7.3	Doublet of Doublets	1H	Ar-H	Aromatic proton meta to the aminomethyl group and ortho to the bromine.
~6.8 - 7.0	Doublet	1H	Ar-H	Aromatic proton ortho to the hydroxyl group.
~3.8 - 4.0	Singlet	2H	-CH ₂ -NH ₂	Methylene protons adjacent to the amino group.
~2.5 - 3.5	Broad Singlet	2H	-CH ₂ -NH ₂	Amine protons, may exchange with D ₂ O.

¹³C NMR(Predicted in
DMSO-d₆)

Chemical Shift (ppm) Range	Assignment
~150 - 155	C-OH
~130 - 135	C-Br
~125 - 130	Ar-CH
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~110 - 115	C-CH ₂ NH ₂
~40 - 45	-CH ₂ -

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Aminomethyl)-4-bromophenol** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Bands for **2-(Aminomethyl)-4-bromophenol**

Wavenumber (cm ⁻¹) Range	Vibration	Functional Group
3200 - 3600	O-H stretch (broad)	Phenolic -OH
3300 - 3400	N-H stretch	Primary Amine (-NH ₂)
3000 - 3100	C-H stretch	Aromatic
2850 - 2960	C-H stretch	Methylene (-CH ₂ -)
1550 - 1650	N-H bend	Primary Amine (-NH ₂)
1450 - 1600	C=C stretch	Aromatic Ring
1180 - 1260	C-O stretch	Phenol
1000 - 1100	C-N stretch	Amine
500 - 600	C-Br stretch	Bromoalkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-(Aminomethyl)-4-bromophenol**, the presence of bromine will result in a characteristic isotopic pattern.

Table 3: Expected Mass Spectrometry Data for **2-(Aminomethyl)-4-bromophenol**

Parameter	Expected Value
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
Expected [M] ⁺ and [M+2] ⁺ m/z	~201 and ~203 (in an approximate 1:1 ratio due to ⁷⁹ Br and ⁸¹ Br isotopes)
Expected [M+H] ⁺ and [M+H+2] ⁺ m/z	~202 and ~204 (in an approximate 1:1 ratio)
Key Fragmentation Ions	Loss of NH ₂ , loss of CH ₂ NH ₂ , loss of Br, loss of H ₂ O

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **2-(Aminomethyl)-4-bromophenol** sample.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to observe exchangeable -OH and -NH₂ protons.
 - Vortex the sample until it is fully dissolved. Gentle warming or sonication can be applied if solubility is an issue.
 - Transfer the clear solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire a one-dimensional proton spectrum with typical parameters such as 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-(Aminomethyl)-4-bromophenol** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer.
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

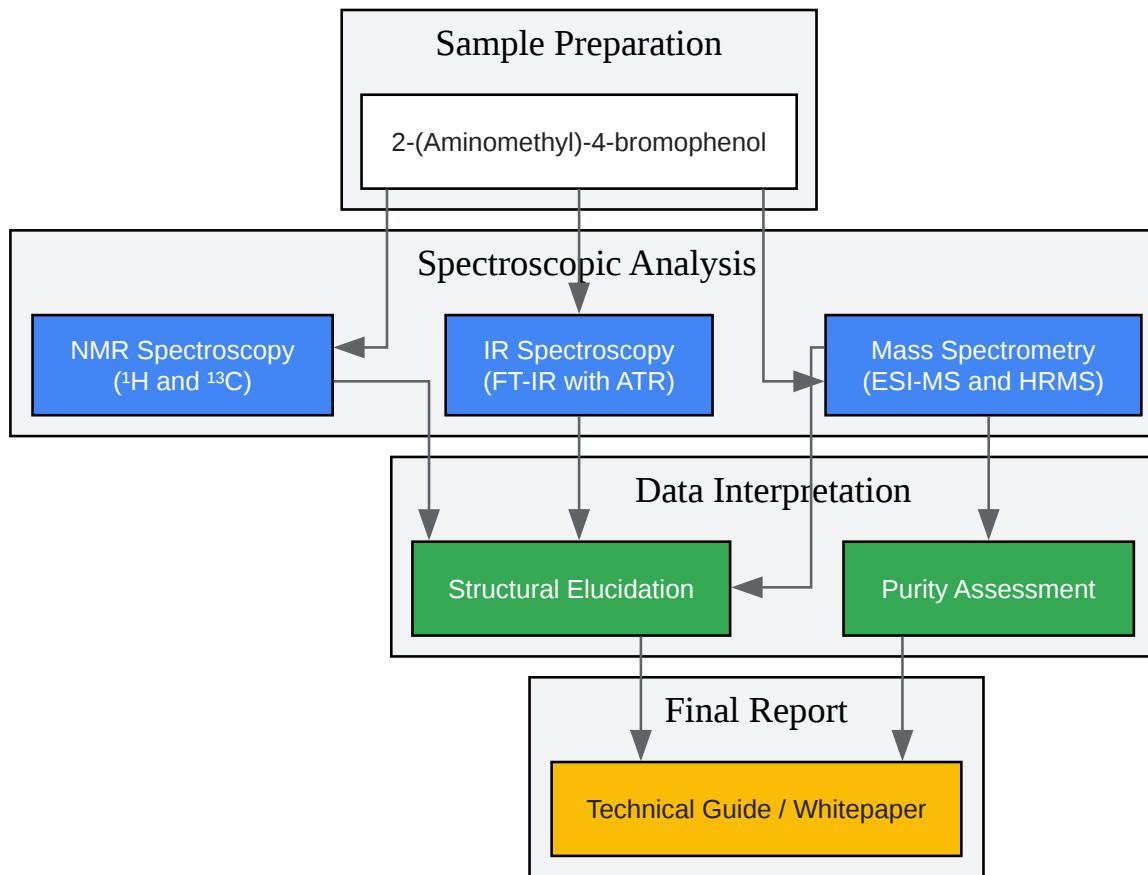
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Acquire a full scan mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.

- The characteristic isotopic pattern for bromine ($^{79}\text{Br}:\text{Br} \approx 1:1$) should be clearly visible for the molecular ion peak.
- High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation:
 - Acquire a high-resolution full scan spectrum.
 - The accurate mass measurement of the $[\text{M}+\text{H}]^+$ ion should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-(Aminomethyl)-4-bromophenol**.



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Caption: Workflow for the spectroscopic analysis of **2-(Aminomethyl)-4-bromophenol**.

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References

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